N-Hexylhexanediamide
Description
N-Hexylhexanediamide, also known as N-hex-5-enyladipamide (CAS: 99769-57-0), is an aliphatic diamide compound with the molecular formula C₁₂H₂₂N₂O₂ and a molar mass of 226.32 g/mol . Structurally, it consists of a hexanediamide backbone substituted with a hex-5-enyl group, introducing an unsaturated carbon chain. Limited toxicity data are available, necessitating cautious handling in laboratory settings .
Properties
CAS No. |
9011-55-6 |
|---|---|
Molecular Formula |
C12H24N2O2 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
N'-hexylhexanediamide |
InChI |
InChI=1S/C12H24N2O2/c1-2-3-4-7-10-14-12(16)9-6-5-8-11(13)15/h2-10H2,1H3,(H2,13,15)(H,14,16) |
InChI Key |
QDBQXOAICGSACD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)CCCCC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Hexylhexanediamide can be synthesized through several methods. One common approach involves the reaction of hexanediamine with hexanoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reactants are continuously fed into the system. The reaction conditions are optimized to maximize yield and purity. The product is then subjected to various purification steps, including distillation and crystallization, to obtain the final compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-Hexylhexanediamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized products.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amide groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkoxides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Primary amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-Hexylhexanediamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: this compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of polymers, coatings, and other industrial materials due to its stability and reactivity
Mechanism of Action
The mechanism of action of N-Hexylhexanediamide involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Structural Features
The structural analogs of N-Hexylhexanediamide include compounds with variations in alkyl chain length, substituent groups, and backbone modifications. Key comparisons are outlined below:
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Structural Features |
|---|---|---|---|
| This compound | C₁₂H₂₂N₂O₂ | 226.32 | Hexanediamide with unsaturated hex-5-enyl chain |
| 4-N-Hexylbenzylamine | C₁₃H₂₁N | 191.31 | Benzylamine with a hexyl substituent |
| N-(2-Ethylhexyl)benzamide | C₁₅H₂₁NO | 231.33 | Benzamide with branched 2-ethylhexyl chain |
| N-Cyclohexylacetamide | C₈H₁₅NO | 141.21 | Acetamide with cyclohexyl substituent |
| N-(Hexadecyloxyhydroxypropyl)-N-Hydroxyethylhexadecanamide | C₃₇H₇₅NO₄ | 598.00 | Complex branched amide with long alkyl chains and hydroxyl groups |
Key Observations :
- Chain Length and Saturation : this compound’s unsaturated hex-5-enyl chain distinguishes it from saturated analogs like 4-N-Hexylbenzylamine .
- Aromatic vs. Aliphatic Backbone : Unlike benzamide derivatives (e.g., N-(2-Ethylhexyl)benzamide), this compound lacks aromatic rings, which may influence solubility and reactivity .
- Functional Group Complexity : The hydroxylated and branched structure of N-(Hexadecyloxyhydroxypropyl)-N-Hydroxyethylhexadecanamide contrasts with the simpler diamide backbone of this compound .
Physical and Chemical Properties
Key Observations :
- Solubility: this compound is likely soluble in methanol, similar to structurally related compounds like N-Cyclohexylacetamide .
- Safety Profile : Most analogs, including this compound, lack comprehensive toxicological data, necessitating precautions such as glove use and respiratory protection .
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